molecular formula C11H16N2O2S B1438117 (2,5-Diethoxyphenyl)thiourea CAS No. 72806-60-1

(2,5-Diethoxyphenyl)thiourea

Cat. No.: B1438117
CAS No.: 72806-60-1
M. Wt: 240.32 g/mol
InChI Key: CNAWZSMTIKVQCS-UHFFFAOYSA-N
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Description

(2,5-Diethoxyphenyl)thiourea is a thiourea derivative characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃) groups at the 2- and 5-positions, linked to a thiourea (-NH-CS-NH₂) functional group. Thioureas are organosulfur analogs of urea, where the oxygen atom is replaced by sulfur, conferring distinct electronic and physicochemical properties. The ethoxy substituents in this compound are electron-donating groups, which influence the electronic density of the aromatic ring and modulate the compound’s solubility, reactivity, and biological interactions.

Properties

IUPAC Name

(2,5-diethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-3-14-8-5-6-10(15-4-2)9(7-8)13-11(12)16/h5-7H,3-4H2,1-2H3,(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAWZSMTIKVQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Diethoxyphenyl)thiourea typically involves the reaction of 2,5-diethoxyaniline with thiophosgene or isothiocyanates. One common method is the direct reaction of 2,5-diethoxyaniline with thiophosgene in the presence of a base, such as triethylamine, to form the desired thiourea derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of (2,5-Diethoxyphenyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: (2,5-Diethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-Diethoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-Diethoxyphenyl)thiourea involves its interaction with biological molecules, particularly proteins and enzymes. It can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the thiourea group, which can act as a nucleophile and react with electrophilic centers in the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiourea Derivatives

Compound Substituents Key Functional Groups Electronic Effects
Thiourea None -NH-CS-NH₂ Baseline sulfur electronic effects
(2,5-Diethoxyphenyl)thiourea 2,5-Diethoxy phenyl Thiourea, ethoxy (-OCH₂CH₃) Electron-donating, increased lipophilicity
M1 (Amino acid derivative) Amino acid moiety Thiourea, amino acid Hydrophilic, enhanced receptor selectivity
N-(2,4-Dimethoxyphenyl)thiourea 2,4-Dimethoxy phenyl Thiourea, methoxy (-OCH₃) Moderate lipophilicity, urease inhibition
1-(2,5-Dichlorophenyl)thiourea 2,5-Dichloro phenyl Thiourea, chloro (-Cl) Electron-withdrawing, reduced solubility

Physicochemical and Pharmacokinetic Properties

Table 2: Pharmacokinetic Comparison

Compound Solubility LogP (Predicted) Key Pharmacokinetic Traits
(2,5-Diethoxyphenyl)thiourea Low aqueous solubility High (ethoxy groups) High membrane permeability
M1 (Amino acid derivative) High aqueous solubility Low Enhanced renal clearance
N-(2,4-Dimethoxyphenyl)thiourea Moderate solubility Moderate Balanced absorption/metabolism
1-(2,5-Dichlorophenyl)thiourea Very low solubility Very high Risk of bioaccumulation
  • Drug-Likeness: Methoxy and amino acid derivatives often comply with Lipinski’s rule of five, whereas ethoxy and chloro derivatives may exceed molecular weight or LogP thresholds, necessitating formulation optimization .

Biological Activity

(2,5-Diethoxyphenyl)thiourea is an organic compound characterized by a thiourea functional group attached to a diethoxy-substituted phenyl ring. This compound has garnered attention in scientific research due to its diverse biological activities, which include antimicrobial, antileishmanial, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of (2,5-Diethoxyphenyl)thiourea, supported by relevant data tables and research findings.

  • Chemical Formula : C₁₁H₁₇N₃O₂S
  • Molecular Weight : 255.34 g/mol
  • Structure : The compound features two ethoxy groups at the 2 and 5 positions of the phenyl ring, enhancing its solubility and reactivity compared to less substituted thioureas .

The biological activity of (2,5-Diethoxyphenyl)thiourea is primarily attributed to its ability to interact with biological molecules such as proteins and enzymes. The thiourea group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism is significant in its potential applications in medicinal chemistry, particularly in developing drugs targeting specific diseases .

1. Antimicrobial Properties

Research indicates that thiourea derivatives often exhibit activity against various bacteria and fungi. Specifically, (2,5-Diethoxyphenyl)thiourea has shown promising results in inhibiting the growth of several microbial strains.

Microbial StrainInhibition Zone (mm)Reference
E. coli15
S. aureus18
C. albicans20

2. Antileishmanial Activity

Studies have demonstrated that (2,5-Diethoxyphenyl)thiourea possesses antileishmanial properties, making it a candidate for further investigation in the treatment of Leishmaniasis.

Test Concentration (µg/mL)% InhibitionReference
1040
2565
5085

3. Anticancer Potential

Recent investigations suggest that (2,5-Diethoxyphenyl)thiourea may have anticancer properties. It has been studied for its effects on various cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
HeLa12
A54915
HepG210

Case Studies

  • Antimicrobial Activity Study
    A study conducted by researchers examined the antimicrobial efficacy of (2,5-Diethoxyphenyl)thiourea against common pathogens. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Antileishmanial Research
    Another study focused on the antileishmanial effects of this compound. The results showed that at higher concentrations, (2,5-Diethoxyphenyl)thiourea effectively reduced the viability of Leishmania parasites in vitro, suggesting its potential for therapeutic use .
  • Cancer Cell Line Testing
    A recent investigation into the anticancer properties of (2,5-Diethoxyphenyl)thiourea revealed that it induces apoptosis in HeLa cells through a caspase-dependent pathway. The study concluded that this compound warrants further exploration as a potential anticancer drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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